molecular formula C10H7F4N B12097332 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole

7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole

Cat. No.: B12097332
M. Wt: 217.16 g/mol
InChI Key: SEAWDZZINOEUCS-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective fluorination and methylation.

    Indole Precursor Preparation: The initial step often involves the formation of an indole core through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: Methylation at the 1-position is typically carried out using methyl iodide (CH₃I) in the presence of a strong base like potassium carbonate (K₂CO₃).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluorine or trifluoromethyl groups, potentially leading to defluorinated or demethylated products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of this compound with reduced fluorine content.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine or trifluoromethyl groups.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology:

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, aiding in the study of biochemical pathways.

Medicine:

    Drug Development: Explored as a lead compound in the development of pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Therapeutic Agents: Studied for its efficacy in treating various diseases, including neurological disorders and infectious diseases.

Industry:

    Material Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Agriculture: Investigated for its potential use in agrochemicals, enhancing crop protection and yield.

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

    1-Methyl-1H-indole: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.

    7-Fluoro-1H-indole: Similar structure but without the methyl and trifluoromethyl groups, leading to variations in reactivity and applications.

    5-Trifluoromethyl-1H-indole: Contains the trifluoromethyl group but lacks the fluorine and methyl groups, affecting its overall behavior.

Uniqueness: 7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole stands out due to the combined presence of fluorine, methyl, and trifluoromethyl groups. This unique combination imparts enhanced stability, reactivity, and biological activity, making it a versatile compound in various scientific and industrial applications.

Biological Activity

7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound is characterized by the incorporation of both fluorine and trifluoromethyl groups, which significantly influence its interaction with biological targets. The fluorine atom improves binding affinity to enzymes and receptors through enhanced hydrogen bonding and van der Waals interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been studied for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or infections.
  • Receptor Ligand : The compound can act as a ligand for various receptors, modulating their activity and influencing cellular responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, the compound was tested against MCF-7 breast cancer cells, demonstrating potent cytotoxic effects with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses moderate antibacterial activity against several pathogens, including Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Antimalarial Activity

Recent studies have explored the potential of this compound as an antimalarial agent. It has shown promising results against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was linked to its ability to inhibit specific enzymes crucial for the parasite's survival .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated varying degrees of inhibition.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Properties

Molecular Formula

C10H7F4N

Molecular Weight

217.16 g/mol

IUPAC Name

7-fluoro-1-methyl-5-(trifluoromethyl)indole

InChI

InChI=1S/C10H7F4N/c1-15-3-2-6-4-7(10(12,13)14)5-8(11)9(6)15/h2-5H,1H3

InChI Key

SEAWDZZINOEUCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CC(=C21)F)C(F)(F)F

Origin of Product

United States

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